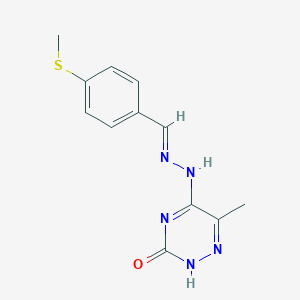
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide, also known as CBZ-NME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of carbazole, a heterocyclic aromatic compound that has been extensively studied for its biological activities. CBZ-NME is a promising candidate for the development of new drugs due to its unique properties, such as its ability to cross the blood-brain barrier and its potential to target specific receptors in the body.
Wirkmechanismus
The mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is not fully understood, but it is believed to involve the modulation of specific receptors in the body. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide can affect the function of various cellular pathways, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have several biochemical and physiological effects in the body. In addition to its neuroprotective effects, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce the damage caused by oxidative stress in the body. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide can also affect the function of various cellular pathways, such as calcium signaling and protein folding, which can have a range of effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has several advantages for use in lab experiments. One of the main advantages is its ability to cross the blood-brain barrier, which makes it a promising candidate for the development of new drugs for neurological disorders. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is also relatively stable and can be synthesized in high yields, which makes it a useful tool for studying the effects of specific receptor modulation. However, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has some limitations for use in lab experiments, such as its relatively complex synthesis method and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide. One of the most promising areas of research is in the development of new drugs for neurological disorders. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has shown significant potential in preclinical studies, and further research is needed to determine its safety and efficacy in humans. In addition, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has potential applications in other fields of medicine, such as cancer therapy and cardiovascular disease. Further research is needed to fully understand the mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide and to identify its potential therapeutic targets.
Synthesemethoden
The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 3-(9H-carbazol-9-yl)propanol, which is then reacted with methanesulfonyl chloride to yield the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 2-methoxyethylamine to yield N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide. The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a complex process that requires careful optimization of the reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. In addition, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce the damage caused by oxidative stress in the brain.
Eigenschaften
Produktname |
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide |
|---|---|
Molekularformel |
C19H24N2O4S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C19H24N2O4S/c1-25-12-11-20(26(2,23)24)13-15(22)14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,15,22H,11-14H2,1-2H3 |
InChI-Schlüssel |
JDHRVOUHEIHWAT-UHFFFAOYSA-N |
SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Kanonische SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

